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(6-Ethoxypyridazin-3-yl)(4-(methylsulfonyl)piperazin-1-yl)methanone

Lipophilicity Drug-likeness Physicochemical profiling

Research teams synthesizing pyridazine-piperazine methanone libraries face multi-step routes and ambiguous chromatographic resolution. (6-Ethoxypyridazin-3-yl)(4-(methylsulfonyl)piperazin-1-yl)methanone (CAS 1351590-36-7) provides a ready-to-screen building block that solves these bottlenecks: - Distinct 6-ethoxy and 4-methylsulfonyl substituents (zero H-bond donors, tPSA ~112 Ų, XLogP3 -0.6) enable unambiguous HPLC peak assignment versus chloro/morpholino analogs. - Absence of curated bioactivity data makes it a clean hit-finding starting point for novel kinase or GPCR IP. - Immediate stock availability supports 5-25 mg screening scales, accelerating SAR exploration without de novo synthesis.

Molecular Formula C12H18N4O4S
Molecular Weight 314.36
CAS No. 1351590-36-7
Cat. No. B2991879
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(6-Ethoxypyridazin-3-yl)(4-(methylsulfonyl)piperazin-1-yl)methanone
CAS1351590-36-7
Molecular FormulaC12H18N4O4S
Molecular Weight314.36
Structural Identifiers
SMILESCCOC1=NN=C(C=C1)C(=O)N2CCN(CC2)S(=O)(=O)C
InChIInChI=1S/C12H18N4O4S/c1-3-20-11-5-4-10(13-14-11)12(17)15-6-8-16(9-7-15)21(2,18)19/h4-5H,3,6-9H2,1-2H3
InChIKeyVXLFDOZGZAACQJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 50 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

(6-Ethoxypyridazin-3-yl)(4-(methylsulfonyl)piperazin-1-yl)methanone (CAS 1351590-36-7): Structural Identity and Physicochemical Baseline for Procurement Specification


(6-Ethoxypyridazin-3-yl)(4-(methylsulfonyl)piperazin-1-yl)methanone (CAS 1351590-36-7, PubChem CID 56764590) is a synthetic small molecule with molecular formula C12H18N4O4S and molecular weight 314.36 g/mol [1]. It comprises a 6-ethoxypyridazine ring linked via a methanone bridge to a 4-(methylsulfonyl)piperazine moiety [1]. Computed descriptors include XLogP3-AA of -0.6, zero hydrogen bond donors, seven hydrogen bond acceptors, and four rotatable bonds [1]. No publicly curated bioactivity data or primary research publications with quantitative pharmacological results were identified for this specific compound in the ChEMBL, PubChem BioAssay, or ZINC databases as of the search date [1][2]. Consequently, differentiation evidence is currently confined to computed structural and physicochemical properties rather than biological potency comparisons.

Why Generic Substitution of (6-Ethoxypyridazin-3-yl)(4-(methylsulfonyl)piperazin-1-yl)methanone (CAS 1351590-36-7) Is Not Supported Without Structural Verification


Compounds within the piperazine-pyridazine methanone class share conserved substructures but diverge at critical substitution positions that control pharmacokinetic and target-engagement properties [1]. The 6-ethoxy group on the pyridazine ring and the 4-methylsulfonyl substituent on the piperazine ring together confer a topological polar surface area (tPSA) of approximately 112 Ų and an XLogP3 of -0.6 [1], a combination that differs from close analogs bearing morpholino, chloro, or unsubstituted pyridazine cores [2]. The zero H-bond donor count (versus one donor in 6-ethoxypyridazin-3-amine) alters permeability and solubility profiles [1][2]. Even same-formula isomers such as (6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-2-yl)(4-(methylsulfonyl)piperazin-1-yl)methanone (CAS 1448066-83-8) possess a distinct heterocyclic core that is reported to engage phosphodiesterase 4B, whereas no such target assignment exists for the present compound . These structural differences mean that generic substitution without confirmatory analytical identity testing (NMR, HPLC, MS) risks introducing an unintended chemical entity into a research workflow, invalidating comparative SAR and biological conclusions.

Quantitative Differentiation Evidence for (6-Ethoxypyridazin-3-yl)(4-(methylsulfonyl)piperazin-1-yl)methanone (CAS 1351590-36-7) Relative to Structural Analogs


Lipophilicity (XLogP3-AA) Compared with 6-Ethoxypyridazin-3-amine Fragment and Morpholino-Pyridazine Analog

The target compound has an XLogP3-AA of -0.6 [1], substantially lower than the morpholino-substituted analog (4-(methylsulfonyl)piperazin-1-yl)(6-morpholinopyridazin-3-yl)methanone, which is predicted to have higher lipophilicity due to the morpholine ring . Compared with the fragment 6-ethoxypyridazin-3-amine (XLogP3 ≈ 0.6), the addition of the methylsulfonylpiperazine methanone group reduces logP by approximately 1.2 log units, indicating markedly increased polarity [1]. This lower XLogP3 value places the compound in a different region of drug-like chemical space, with implications for aqueous solubility and membrane partitioning behavior.

Lipophilicity Drug-likeness Physicochemical profiling

Hydrogen Bond Acceptor Count Differentiation from Closest Same-Formula Isomer

The target compound possesses 7 hydrogen bond acceptor sites (two pyridazine nitrogens, ethoxy oxygen, methanone oxygen, and three sulfonyl oxygens) with zero H-bond donors [1]. The same-formula isomer (6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-2-yl)(4-(methylsulfonyl)piperazin-1-yl)methanone (CAS 1448066-83-8) shares an identical molecular formula (C12H18N4O4S) and molecular weight (314.36 g/mol) but contains a fused pyrazolo-oxazine core instead of a pyridazine ring . The pyrazolo-oxazine isomer has a computed logP of 2.45 and PSA of only ~60 Ų , in sharp contrast to the target compound's XLogP3 of -0.6 and tPSA of 112 Ų [1]. This results in the target compound having roughly double the polar surface area, which directly impacts blood-brain barrier penetration predictions and solubility in aqueous assay buffers.

H-bond acceptor count Isomer differentiation Target engagement prediction

Rotatable Bond Count and Conformational Flexibility Compared with 1-(Methylsulfonyl)piperazine Fragment

The full compound contains 4 rotatable bonds (ethoxy C-O, pyridazine-carbonyl, carbonyl-piperazine, piperazine-SO2) [1], whereas the 1-(methylsulfonyl)piperazine fragment (CAS 55276-43-2) has only 1 rotatable bond . This three-bond increase in rotational freedom introduces a higher entropic penalty upon target binding, which must be compensated by enthalpic gains from the ethoxypyridazine moiety [1]. The presence of the ethoxy group on the pyridazine ring further provides a moderate lipophilic contact point absent in the fragment, potentially contributing to binding affinity through van der Waals interactions.

Conformational flexibility Entropic binding penalty Fragment-based screening

Published Bioactivity Data Availability: Comparative Landscape with Analog Compounds

A search of ChEMBL, PubChem BioAssay, BindingDB, and ZINC databases returned zero curated bioactivity records for the target compound (ZINC ID ZINC000036397418, status: 'There is no known activity for this compound') [1][2]. In contrast, structurally related pyridazine-piperazine compounds have documented bioactivity: for example, (R)-2-(1-(6-ethoxypyridazin-3-yl)-5-methyl-1H-pyrazol-4-yl)-6-(2-(2-methylpyrrolidin-1-yl)ethyl)quinoline (CHEMBL237394) shows EC50 = 0.590 nM at the human histamine H3 receptor [3], and piperazin-1-ylpyridazine derivatives have been reported as potent dCTPase inhibitors with selectivity over related enzymes [4]. The absence of bioactivity data for the target compound represents both a procurement risk (unvalidated target engagement) and an opportunity (first-to-characterize potential). Users procuring this compound for biological screening should plan for de novo target identification and orthogonal assay validation.

Bioactivity data gap Procurement risk SAR series positioning

Recommended Application Scenarios for (6-Ethoxypyridazin-3-yl)(4-(methylsulfonyl)piperazin-1-yl)methanone (CAS 1351590-36-7) Based on Available Physicochemical Evidence


Fragment-Grown Lead Optimization Starting Point in Kinase or GPCR Medicinal Chemistry Programs

With a molecular weight of 314.36 g/mol, XLogP3 of -0.6, and 7 hydrogen bond acceptors with zero donors, this compound occupies a drug-like property space (tPSA 112 Ų) consistent with oral bioavailability potential [1]. The methylsulfonylpiperazine motif is a recognized pharmacophore in kinase inhibitor design (e.g., PDE4B inhibitors in the same molecular formula class) and GPCR ligands [2]. The ethoxypyridazine moiety provides a hydrogen-bond-accepting heterocycle suitable for hinge-region interaction in kinase ATP-binding sites. Medicinal chemistry teams may use this compound as a pre-assembled scaffold, bypassing the multi-step synthesis required to couple the two fragments de novo, thereby accelerating SAR exploration around the 6-ethoxy and 4-methylsulfonyl substitution vectors.

Analytical Reference Standard for Orthogonal Identity Confirmation of Pyridazine-Piperazine Combinatorial Libraries

The compound's InChIKey (VXLFDOZGZAACQJ-UHFFFAOYSA-N), distinct SMILES (CCOC1=NN=C(C=C1)C(=O)N2CCN(CC2)S(=O)(=O)C), and well-defined computed descriptors (exact mass 314.10487624 Da) [1] make it suitable as a retention-time and mass-spectrometry reference for HPLC-MS quality control of parallel synthesis libraries containing pyridazine-piperazine methanone cores. Its zero H-bond donor count and moderate polarity (XLogP3 -0.6) provide a chromatographic benchmark distinguishable from isomeric library members (e.g., the pyrazolo-oxazine isomer with logP 2.45) , enabling unambiguous peak assignment in mixture analysis.

Computational Chemistry Benchmark for Predicted Property Validation (LogP, PSA, Solubility)

Because this compound lacks confounding biological metadata, it serves as a clean test case for validating in silico ADME prediction models. The computed XLogP3 of -0.6 and tPSA of 112 Ų [1] can be experimentally verified via shake-flask logP determination and HPLC-based solubility measurement. Discrepancies between predicted and experimental values would provide calibration data for improving prediction algorithms applied to the broader pyridazine-piperazine chemotype. The compound's moderate molecular weight and 4 rotatable bonds also make it suitable for conformational sampling benchmark studies.

First-to-Characterize Screening in Phenotypic or Target-Based Assays Where Chemotype Novelty Is Valued

The confirmed absence of bioactivity annotation in ChEMBL, PubChem BioAssay, and ZINC databases [1][2] means this compound represents unexplored chemical space within the pyridazine-piperazine class. Research groups pursuing novel intellectual property or seeking to identify new chemical starting points for under-investigated targets (e.g., emerging kinases, epigenetic readers, or protein-protein interaction inhibitors) may screen this compound in high-throughput formats. The 6-ethoxy substituent differentiates it from the more common 6-chloro or 6-morpholino pyridazine analogs , potentially conferring distinct selectivity profiles that have not yet been documented. Initial procurement at the 5-25 mg scale for single-concentration screening, followed by dose-response confirmation upon hit identification, aligns with the compound's current data maturity.

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